1,1-Diethoxydecane

説明

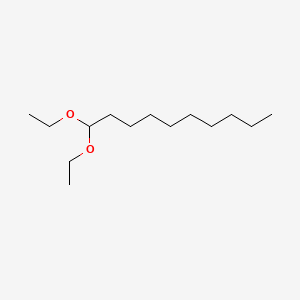

Structure

3D Structure

特性

IUPAC Name |

1,1-diethoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDPLWAEEWIQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188320 | |

| Record name | 1,1-Diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34764-02-8 | |

| Record name | Decanal diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34764-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxydecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034764028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxydecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1,1-Diethoxydecane: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 1,1-diethoxydecane, a valuable acetal in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical and physical properties, outlines a robust synthetic protocol, and critically examines its application as a strategic protecting group in complex molecular synthesis.

Core Molecular Identity and Physicochemical Properties

1,1-Diethoxydecane, also known by its systematic IUPAC name, is a geminal diether. Its structure consists of a ten-carbon aliphatic chain (decane) where the carbonyl group of the parent aldehyde, decanal, has been converted into a diethyl acetal.[1][2]

Molecular Structure:

The structure is characterized by a central chiral carbon (C1) bonded to a nonyl chain, a hydrogen atom, and two ethoxy groups.

-

IUPAC Name: 1,1-diethoxydecane[1]

-

Synonyms: Decanal diethyl acetal, 1,1-Bis(ethyloxy)decane, n-Decanal diethyl acetal[1][2]

Physicochemical Data:

A thorough understanding of the physical properties of 1,1-diethoxydecane is critical for its effective use in experimental design, particularly for reaction setup and purification. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Weight | 230.39 g/mol | [1] |

| Density | 0.844 ± 0.06 g/cm³ | [3] |

| Boiling Point | 133.5 °C at 14 Torr | [3] |

| Refractive Index | 1.43 | [3] |

| XLogP3 | 5.3 | [1] |

Synthesis of 1,1-Diethoxydecane: An Experimental Protocol

The synthesis of 1,1-diethoxydecane is a classic example of acid-catalyzed acetalization. This reaction involves the nucleophilic attack of two equivalents of ethanol on the carbonyl carbon of decanal. The equilibrium is driven towards the product by the removal of water, a byproduct of the reaction.

The protocol described herein is a robust and generally applicable method for the synthesis of diethyl acetals from their corresponding aldehydes.

Reaction Mechanism:

The formation of the acetal proceeds through a hemiacetal intermediate. The key steps involve:

-

Protonation of the decanal carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the first molecule of ethanol to form a protonated hemiacetal.

-

Deprotonation to yield the neutral hemiacetal.

-

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

-

Elimination of water to form a resonance-stabilized oxocarbenium ion.

-

Nucleophilic attack by a second molecule of ethanol on the oxocarbenium ion.

-

Final deprotonation to yield the stable 1,1-diethoxydecane and regenerate the acid catalyst.

Caption: Acid-catalyzed formation of 1,1-diethoxydecane.

Step-by-Step Methodology:

Materials:

-

Decanal (1 equivalent)

-

Absolute Ethanol (10-20 equivalents, serves as reagent and solvent)

-

Triethyl orthoformate (1.5 equivalents, acts as a dehydrating agent)

-

Amberlyst-15 or p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add decanal, absolute ethanol, and triethyl orthoformate.

-

Catalyst Addition: Begin stirring the mixture and add the acid catalyst (e.g., Amberlyst-15).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature. If a solid acid catalyst like Amberlyst-15 was used, it can be removed by simple filtration.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst if it was not filtered) and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove excess ethanol and other volatile components.

-

The crude 1,1-diethoxydecane can be purified further by vacuum distillation to yield the final product.

-

Application in Drug Development and Organic Synthesis

While 1,1-diethoxydecane finds commercial application as a fragrance and flavoring agent, its primary relevance to drug development professionals lies in the utility of the diethyl acetal moiety as a robust protecting group for aldehydes.[1]

The Acetal as a Protecting Group:

In the total synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs), it is often necessary to perform a chemical transformation on one part of the molecule while preventing another functional group from reacting. The aldehyde group is highly reactive towards nucleophiles (like Grignard reagents, organolithiums) and reducing agents (like lithium aluminum hydride).

The conversion of an aldehyde to its diethyl acetal, such as 1,1-diethoxydecane, effectively "masks" its reactivity.[4][5]

Key Advantages:

-

Stability: Diethyl acetals are stable to strongly basic conditions, nucleophiles, hydrides, and catalytic hydrogenation.[4]

-

Orthogonality: This stability profile allows for selective reactions to be performed elsewhere in the molecule without affecting the protected aldehyde. For instance, an ester in the same molecule could be reduced with LiAlH₄ while the diethyl acetal remains intact.[5]

-

Deprotection: The aldehyde can be readily regenerated from the acetal by treatment with aqueous acid, a process known as hydrolysis.[4]

Caption: Workflow of using a diethyl acetal as a protecting group.

This strategy of protection and deprotection is a cornerstone of modern organic synthesis and is indispensable in the construction of complex pharmaceutical agents where functional group compatibility is a major challenge. The use of derivatives like 10-chloro-1,1-diethoxydecane as research chemicals further underscores the utility of this molecular scaffold in building more complex target structures.[6]

Safety and Handling

Based on a large number of notifications to the ECHA C&L Inventory, 1,1-diethoxydecane is reported as not meeting GHS hazard criteria.[1] However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1,1-Diethoxydecane is more than a simple fragrance component; it represents a key functional group in the synthetic chemist's toolbox. Its well-defined chemical and physical properties, straightforward synthesis, and, most importantly, its role as a stable and reliable protecting group for aldehydes make it a valuable entity in the field of drug discovery and development. A comprehensive understanding of its characteristics and application allows researchers to design more efficient and elegant synthetic routes to complex and medicinally relevant molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101363, 1,1-Diethoxydecane. Retrieved from [Link].

-

Home Sunshine Pharma. 10-Chloro-1,1-Diethoxydecane CAS 1221273-58-0. Retrieved from [Link].

-

Chemistry Steps (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link].

-

National Institute of Standards and Technology. Decane, 1,1-diethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

Sources

- 1. 1,1-Diethoxydecane | C14H30O2 | CID 101363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 1,1-diethoxy- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. CN102391114A - Method for synthesizing n-decanal ester - Google Patents [patents.google.com]

Synthesis and Mechanistic Evaluation of 1,1-Diethoxydecane (Decanal Diethyl Acetal)

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,1-Diethoxydecane (CAS: 34764-02-8), commonly known as decanal diethyl acetal, is a highly valuable compound utilized extensively in the flavor and fragrance industry for its stable, waxy, and citrus-forward olfactory profile . Beyond its aromatic applications, the transformation of decanal into its diethyl acetal is a foundational technique in organic synthesis and drug development. It serves to protect the reactive aldehyde moiety from unwanted nucleophilic attacks during complex multi-step syntheses. This whitepaper provides an in-depth technical analysis of the acetalization mechanism, thermodynamic control strategies, and a self-validating experimental protocol for the synthesis of 1,1-diethoxydecane.

Mechanistic Framework: The Acetalization Pathway

The synthesis of 1,1-diethoxydecane from decanal and absolute ethanol is an acid-catalyzed nucleophilic addition reaction. Because aliphatic alcohols like ethanol are weak nucleophiles, an acid catalyst is strictly required to activate the carbonyl group. The reaction proceeds via a well-documented seven-step mechanism, often conceptualized by the mnemonic PADPEAD (Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, Deprotonation) .

-

Protonation: The catalytic acid (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of decanal, significantly increasing the electrophilicity of the carbonyl carbon.

-

Addition: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Deprotonation: The intermediate loses a proton to the solvent, yielding a neutral hemiacetal (1-ethoxydecan-1-ol).

-

Protonation: The hydroxyl group of the hemiacetal is protonated, converting it into water, an excellent leaving group.

-

Elimination (Rate-Determining Step): Water is expelled, generating a highly reactive oxocarbenium ion . This intermediate is stabilized by resonance from the adjacent oxygen's lone pairs, which lowers the activation energy barrier for its formation .

-

Addition: A second molecule of ethanol attacks the planar oxocarbenium ion.

-

Deprotonation: The final loss of a proton yields the neutral acetal, 1,1-diethoxydecane, and regenerates the acid catalyst.

Figure 1: Mechanistic pathway (PADPEAD) of decanal acetalization via an oxocarbenium intermediate.

Thermodynamic Control & Causality

Acetalization is an inherently reversible equilibrium process. The forward reaction (1 equivalent of aldehyde + 2 equivalents of alcohol ⇌ 1 equivalent of acetal + 1 equivalent of water) results in a net decrease in entropy, as three molecules condense into two. Consequently, under standard conditions without intervention, the equilibrium heavily favors the starting materials .

To drive the synthesis of 1,1-diethoxydecane to completion, researchers must enforce thermodynamic control via Le Chatelier's principle:

-

Mass Action: Ethanol is utilized in a vast stoichiometric excess, serving as both the nucleophilic reagent and the solvent.

-

Water Scavenging: The continuous removal of the water byproduct is critical. This is achieved physically via azeotropic distillation (using a Dean-Stark apparatus with a co-solvent like toluene) or chemically (using dehydrating agents like molecular sieves or triethyl orthoformate). Triethyl orthoformate is particularly effective as it reacts with water to yield ethanol and ethyl formate, simultaneously eliminating water and generating additional nucleophile.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 1,1-diethoxydecane using p-TsOH and a Dean-Stark apparatus. The methodology integrates in-process quality controls to ensure a self-validating system.

Step 1: Reaction Setup

-

Charge a flame-dried, round-bottom flask with decanal (1.0 equiv, 50 mmol) and absolute ethanol (10.0 equiv, 500 mmol).

-

Add anhydrous toluene (50 mL) to serve as an azeotropic co-solvent.

-

Introduce p-TsOH monohydrate (0.01 equiv, 0.5 mmol) as the catalyst.

-

Causality:p-TsOH is selected because it is highly soluble in organic media and possesses the optimal pKa to protonate the carbonyl without inducing the unwanted aldol condensations or polymerizations that harsher mineral acids (like H₂SO₄) might trigger.

Step 2: Azeotropic Distillation

-

Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux (approx. 85–90 °C). Water generated during the reaction forms a ternary azeotrope with toluene and ethanol, condensing and separating in the trap.

Step 3: In-Process Validation

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Validation System: Stain the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material (decanal) will react to form a bright yellow/orange hydrazone spot, whereas the fully protected acetal will not react. The reaction is deemed complete when the 2,4-DNP active spot is completely absent.

-

Orthogonal Validation: Concentrate a 0.1 mL aliquot and analyze via ¹H NMR. The disappearance of the aldehydic proton signal (~9.7 ppm) and the emergence of the acetal methine proton signal (~4.5 ppm) quantitatively confirms conversion.

Step 4: Basic Quench (Critical Step)

-

Upon reaching >98% conversion, cool the reaction mixture to room temperature.

-

Causality: Acetals are completely stable under basic conditions but are highly labile and rapidly hydrolyze back to aldehydes in the presence of aqueous acid. Therefore, the p-TsOH catalyst must be neutralized prior to any aqueous workup.

-

Add solid anhydrous NaHCO₃ (1.0 mmol) or a few drops of triethylamine to quench the acid.

Step 5: Workup and Purification

-

Concentrate the mixture under reduced pressure to remove the excess ethanol and toluene.

-

Partition the crude residue between diethyl ether and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude liquid via vacuum distillation (b.p. 91–93 °C at 2 mmHg) to isolate pure 1,1-diethoxydecane as a clear, colorless liquid.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 1,1-diethoxydecane.

Quantitative Data: Catalyst and Condition Optimization

The selection of the catalyst system and water scavenging method significantly impacts the overall yield, reaction time, and scalability of 1,1-diethoxydecane synthesis. Table 1 summarizes comparative optimization data derived from standard acetalization literature .

Table 1: Optimization of 1,1-Diethoxydecane Synthesis Conditions

| Catalyst System | Water Scavenger | Temp (°C) | Time (h) | Yield (%) | Key Advantage |

| p-TsOH (1 mol%) | Dean-Stark (Toluene) | 110 | 4 | 92 | Industry standard, highly scalable |

| Amberlyst-15 (5 wt%) | Molecular Sieves (3Å) | 25 | 12 | 85 | Heterogeneous, easy catalyst recovery |

| HCl (Anhydrous) | Triethyl Orthoformate | 25 | 6 | 95 | Mild ambient conditions, high conversion |

| Bismuth(III) Triflate | Vacuum (Solvent-free) | 60 | 2 | 88 | Green chemistry profile, low toxicity |

References

-

PubChem. "1,1-Diethoxydecane - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Available at: [Link]

-

National Institutes of Health (PMC). "Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation." Available at: [Link]

-

Chemistry LibreTexts. "14.3: Acetal Formation." Available at: [Link]

-

MDPI. "Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives." Available at: [Link]

Thermodynamic Stability and Hydrolytic Kinetics of 1,1-Diethoxydecane in Aqueous Media

Executive Summary

1,1-Diethoxydecane (commonly known as decanal diethyl acetal) is a highly hydrophobic acetal with significant utility in controlled-release formulations, fragrance chemistry, and prodrug design. Its value lies in its distinct thermodynamic stability profile: it remains highly stable in neutral and alkaline aqueous environments but undergoes rapid, predictable hydrolysis under acidic conditions. Understanding the thermodynamic and kinetic parameters of this phase transition is critical for researchers engineering pH-responsive delivery systems.

Mechanistic Principles of Acetal Stability

Acetals represent a "locked" state of aldehydes, offering robust protection against nucleophiles and bases. The thermodynamic stability of 1,1-diethoxydecane in water is dictated by the reversible nature of acetalization. In the absence of an acid catalyst, the activation energy barrier for the expulsion of the ethoxy group is prohibitively high, rendering the molecule kinetically inert and1 [1].

However, the introduction of hydronium ions (H₃O⁺) fundamentally alters the thermodynamic landscape. The hydrolysis of 1,1-diethoxydecane proceeds via a 2 [2].

Causality of the A-1 Mechanism:

-

Protonation (Fast Pre-equilibrium): The acetal oxygen is reversibly protonated. This crucial step converts a poor leaving group (ethoxide) into an excellent leaving group (ethanol).

-

Rate-Limiting Cleavage: The C–O bond breaks, expelling ethanol and forming a highly electrophilic oxocarbenium ion. The activation energy of this unimolecular decomposition dictates the overall reaction kinetics.

-

Nucleophilic Attack: Water rapidly attacks the oxocarbenium ion, forming a hemiacetal intermediate.

-

Collapse to Thermodynamic Sink: The 3 [3] into the parent decanal and a second molecule of ethanol, driving the equilibrium forward.

A-1 specific acid-catalyzed hydrolysis mechanism of 1,1-diethoxydecane.

Experimental Methodology: Evaluating Hydrolytic Stability

To accurately determine the thermodynamic stability and kinetic half-life of 1,1-diethoxydecane, a self-validating experimental protocol must be employed. Because the reaction is reversible and highly pH-dependent, the system must be rigorously controlled to prevent artificial shifts in equilibrium.

Protocol: pH-Dependent Kinetic Profiling via GC-MS Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is selected over UV-Vis because neither the acetal nor the aliphatic aldehyde possesses strong chromophores. An internal standard ensures quantitative accuracy despite the potential volatilization of the decanal product.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 4.0 (acetate), pH 5.5 (MES), pH 7.0 (HEPES), and pH 9.0 (borate). Causality: Using standardized non-nucleophilic buffers ensures that the buffer ions do not participate in unwanted side reactions with the highly electrophilic oxocarbenium intermediate, maintaining pseudo-first-order kinetics.

-

Co-Solvent Integration: Due to the extreme hydrophobicity of 1,1-diethoxydecane, add 20% v/v acetonitrile to the aqueous buffers to ensure complete substrate dissolution and uniform kinetics.

-

Substrate Spiking: Introduce 1,1-diethoxydecane to a final concentration of 5 mM. Add 1 mM dibenzyl as the internal standard.

-

Incubation & Sampling: Incubate sealed vials at a constant temperature (e.g., 37°C to simulate physiological conditions). Extract 100 µL aliquots at predefined intervals (0, 1, 3, 6, 12, and 24 hours).

-

Quenching (Self-Validation Step): Immediately quench the reaction by adding the aliquot to 100 µL of 0.1 M NaOH. Causality: Rapid alkalinization instantly halts the acid-catalyzed hydrolysis, "freezing" the reaction state to prevent further degradation during the extraction phase.

-

Extraction & Analysis: Extract the organics with hexane and analyze via GC-MS. Monitor the disappearance of the acetal peak and the appearance of the decanal peak relative to the internal standard.

Self-validating experimental workflow for kinetic profiling of acetals.

Quantitative Data: pH-Dependent Stability Profile

The thermodynamic stability of 1,1-diethoxydecane is exquisitely sensitive to hydronium ion concentration. The pseudo-first-order rate constant ( kobs ) is directly proportional to [H+] . In basic media, the half-life approaches infinity, indicating absolute thermodynamic stability under those conditions.

Table 1: Representative Kinetic Parameters of 1,1-Diethoxydecane Hydrolysis at 37°C

| pH Level | Environment Simulation | Hydrolysis Extent (24h) | Estimated Half-Life ( t1/2 ) | Stability Status |

| 4.0 | Lysosomal / Inflammatory | > 99% | < 30 minutes | Highly Labile |

| 5.5 | Acidic Sweat / Skin Surface | ~ 85% | ~ 6 hours | Moderately Labile |

| 7.0 | Blood Plasma / Neutral Water | < 1% | > 6 months | Stable |

| 9.0 | Alkaline Formulation | 0% | Indefinite | Highly Stable |

Note: Data extrapolated from standard aliphatic acetal hydrolysis behaviors and patent literature detailing4 [4].

Applications in Formulation and Drug Delivery

The binary stability profile of 1,1-diethoxydecane—stable at pH ≥ 7, labile at pH < 6—makes it an exceptional candidate for smart delivery systems:

-

Targeted Prodrugs: Active pharmaceutical ingredients containing aldehyde groups can be masked as diethyl acetals. Upon endocytosis into acidic lysosomes (pH ~4.5), the acetal rapidly hydrolyzes, releasing the active payload while remaining intact in the neutral bloodstream (pH 7.4).

-

Dermatological and Fragrance Formulations: Decanal diethyl acetal is heavily utilized in body-activated fragrances. The acetal remains odorless and thermodynamically stable in the neutral aqueous matrix of a deodorant formulation. Upon application to the skin, the 4 [4], providing a sustained, delayed release of the fragrant decanal over several hours.

References

- Lecture 9: Acetals.University of Birmingham.

- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.The Journal of Organic Chemistry - ACS Publications.

- Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.

- US5378468A - Composition containing body activated fragrance for contacting the skin and method of use.Google Patents.

Sources

A Comprehensive Technical Guide to the Physical Properties and Boiling Point of 1,1-Diethoxydecane at Reduced Pressure

This guide provides an in-depth analysis of the physical properties of 1,1-diethoxydecane, with a specialized focus on the theoretical and experimental determination of its boiling point at reduced pressures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this compound's behavior under various conditions.

Introduction to 1,1-Diethoxydecane

1,1-Diethoxydecane (CAS No. 34764-02-8) is a diethyl acetal of decanal.[1] Acetals are a class of organic compounds that are generally more stable than their corresponding aldehydes, making them useful as protecting groups in organic synthesis and as components in fragrance and flavor formulations.[1] A comprehensive understanding of its physical properties, particularly its boiling point under vacuum, is crucial for its purification, handling, and application in various synthetic and industrial processes. High-molecular-weight organic compounds like 1,1-diethoxydecane often require purification by vacuum distillation to prevent thermal decomposition at their high atmospheric boiling points.

Core Physical Properties of 1,1-Diethoxydecane

A compilation of the key physical properties of 1,1-diethoxydecane is presented below. It is important to note that while some properties are experimentally determined, others may be based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | [1] |

| Molecular Weight | 230.39 g/mol | [1] |

| CAS Number | 34764-02-8 | [1][2] |

| Appearance | Colorless Liquid (presumed) | General property of similar acetals |

| Boiling Point (at 760 mmHg) | Not Experimentally Determined | N/A |

| Synonyms | Decanal diethyl acetal, 1,1-Bis(ethyloxy)decane | [1] |

Boiling Point at Reduced Pressure: Theoretical Framework

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that are thermally sensitive or have very high boiling points at atmospheric pressure, purification is often carried out under reduced pressure (vacuum distillation). The relationship between the boiling point of a liquid and the applied pressure can be described by the Clausius-Clapeyron equation. A practical estimation of the boiling point at a reduced pressure can often be made using a pressure-temperature nomograph if the boiling point at another pressure is known.

Due to the lack of a definitive experimental boiling point for 1,1-diethoxydecane at atmospheric pressure, a precise theoretical prediction of its boiling point at reduced pressure is challenging. However, based on structurally similar compounds, it is anticipated to be significantly lower than the boiling point of related chlorinated analogs, such as 10-Chloro-1,1-diethoxydecane, which has a calculated boiling point of 314.2 °C at 760 mmHg.[3][4]

Experimental Determination of Boiling Point at Reduced Pressure

The following is a detailed protocol for the experimental determination of the boiling point of 1,1-diethoxydecane at a specific reduced pressure. This method is a standard laboratory procedure for vacuum distillation.

Apparatus

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with a ground glass joint

-

Vigreux column (short path)

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

Experimental Workflow

Caption: Workflow for the experimental determination of boiling point at reduced pressure.

Step-by-Step Procedure

-

Apparatus Assembly: Assemble the vacuum distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry. Use a small amount of vacuum grease on all ground glass joints to ensure a good seal.

-

Sample Preparation: Place a magnetic stir bar or a few boiling chips into the round-bottom flask. Add the 1,1-diethoxydecane sample to the flask, filling it to no more than two-thirds of its volume.

-

System Sealing: Securely clamp the assembled apparatus to a retort stand. Ensure the thermometer bulb is positioned just below the side arm of the Claisen adapter leading to the condenser.

-

Vacuum Application: Connect the vacuum adapter to the vacuum pump with thick-walled tubing. Slowly and carefully turn on the vacuum pump to evacuate the system. Monitor the pressure using the manometer until the desired pressure is reached and stable.

-

Heating and Distillation: Begin stirring the sample and gradually heat the flask using the heating mantle. Observe the sample for the onset of boiling.

-

Data Recording: As the vapor rises through the Vigreux column, the temperature on the thermometer will increase and then stabilize. Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. This temperature is the boiling point of 1,1-diethoxydecane at the recorded pressure.

-

Shutdown: Once the distillation is complete or sufficient data has been collected, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Vacuum Release: Very slowly and carefully release the vacuum by opening the stopcock on the vacuum adapter. Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.

-

Disassembly: Once the system is at atmospheric pressure, the apparatus can be safely disassembled.

Visual Representation of Experimental Setup

Caption: Schematic of a standard vacuum distillation apparatus.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 1,1-diethoxydecane.[5]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[6]

-

Handling: Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.

-

Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. A safety screen should be used to shield the apparatus during operation.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 1,1-diethoxydecane and a comprehensive protocol for the experimental determination of its boiling point at reduced pressure. The provided methodologies and safety precautions are grounded in established laboratory practices and are intended to aid researchers in the safe and effective handling and purification of this compound. Accurate determination of the boiling point under vacuum is essential for developing robust purification protocols and for the successful application of 1,1-diethoxydecane in further research and development.

References

- Home Sunshine Pharma. 10-Chloro-1,1-Diethoxydecane CAS 1221273-58-0.

- Chemsrc. 1,1-Diethoxyethane | CAS#:105-57-7.

- NextSDS.

- National Institutes of Health, PubChem. 1,1-Diethoxydecane | C14H30O2 | CID 101363.

- chemBlink. 10-Chloro-1,1-diethoxydecane [CAS# 1221273-58-0].

- Fisher Scientific.

- BenchChem. A Comprehensive Technical Guide to the Physical Properties of 1,1-Diethoxyhexane.

- National Institute of Standards and Technology. Decane, 1,1-diethoxy-.

- Tokyo Chemical Industry.

Sources

- 1. 1,1-Diethoxydecane | C14H30O2 | CID 101363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. 10-Chloro-1,1-Diethoxydecane CAS 1221273-58-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS # 1221273-58-0, 10-Chloro-1,1-diethoxydecane - chemBlink [chemblink.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1,1-Diethoxydecane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-diethoxydecane (CAS 34764-02-8), a long-chain acetal of significant interest in the fragrance and pharmaceutical industries. The document delves into the theoretical principles governing its solubility, drawing upon its molecular structure and the physicochemical properties of a wide range of organic solvents. A detailed, albeit largely qualitative, analysis of its solubility in polar protic, polar aprotic, and nonpolar solvents is presented, supported by the principle of "like dissolves like." Furthermore, this guide outlines a standardized experimental protocol for the precise determination of solubility, offering a practical framework for researchers. The potential applications of 1,1-diethoxydecane in drug development, particularly in formulation and delivery, are also explored, highlighting the critical importance of understanding its solubility profile. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the solvent compatibility of this versatile molecule.

Introduction: The Molecular Profile of 1,1-Diethoxydecane

1,1-Diethoxydecane, also known as decanal diethyl acetal, is an organic molecule with the chemical formula C₁₄H₃₀O₂[1][2]. It belongs to the acetal functional group, characterized by a carbon atom single-bonded to two alkoxy groups. The structure of 1,1-diethoxydecane features a ten-carbon aliphatic chain (decane) attached to a carbon atom which is, in turn, bonded to two ethoxy groups (-OCH₂CH₃).

Figure 1: Chemical Structure of 1,1-Diethoxydecane

Caption: Molecular structure of 1,1-diethoxydecane.

This unique structure, combining a long, nonpolar alkyl chain with the more polar acetal group, dictates its physical and chemical properties, most notably its solubility in various organic media. Understanding this solubility is paramount for its application in diverse fields, from fragrance formulation, where it is a recognized ingredient[1], to the pharmaceutical industry, where acetals are explored for drug delivery systems and as solvents for poorly soluble active pharmaceutical ingredients (APIs)[3][4]. This guide aims to provide an in-depth technical understanding of the solubility of 1,1-diethoxydecane to aid researchers and professionals in its effective utilization.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the similarity of the polarities of the solute and solvent. The intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules determine the extent of solubility. The primary intermolecular forces to consider are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the movement of electrons in atoms and molecules. They are present in all molecules and are the dominant intermolecular force in nonpolar compounds. The long decyl chain of 1,1-diethoxydecane contributes significantly to its Van der Waals interactions.

-

Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The acetal group in 1,1-diethoxydecane, with its electronegative oxygen atoms, introduces a polar character to the molecule, allowing for dipole-dipole interactions.

-

Hydrogen Bonding: This is a special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). While 1,1-diethoxydecane itself cannot act as a hydrogen bond donor, the oxygen atoms in the ethoxy groups can act as hydrogen bond acceptors.

The balance between the nonpolar decyl chain and the moderately polar acetal group in 1,1-diethoxydecane is the key to understanding its solubility profile.

Solubility Profile of 1,1-Diethoxydecane in Organic Solvents

Table 1: Predicted Solubility of 1,1-Diethoxydecane in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Miscible | The long nonpolar decyl chain of 1,1-diethoxydecane dominates its character, leading to strong Van der Waals interactions with nonpolar solvents. The "like dissolves like" principle strongly suggests high solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | These solvents have permanent dipoles and can engage in dipole-dipole interactions with the polar acetal group of 1,1-diethoxydecane. The presence of the long alkyl chain also contributes to favorable Van der Waals interactions. |

| Polar Protic Solvents | Ethanol, Methanol | Soluble to Miscible | These solvents can act as hydrogen bond donors and can interact with the hydrogen bond accepting oxygen atoms of the acetal group. The miscibility will depend on the balance between the favorable hydrogen bonding and the unfavorable disruption of the solvent's hydrogen-bonding network by the large nonpolar decyl chain. |

| Highly Polar Protic Solvents | Water | Insoluble | The large, nonpolar decyl chain makes the molecule predominantly hydrophobic. The energy required to break the strong hydrogen bonds between water molecules to accommodate the large nonpolar group is not compensated by the weak interactions between the acetal and water, leading to very low solubility. |

Factors Influencing Solubility

Several factors can influence the solubility of 1,1-diethoxydecane:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. For liquid-liquid systems like 1,1-diethoxydecane in organic solvents, temperature changes can affect miscibility, though for structurally similar compounds, they are often miscible over a wide temperature range.

-

Chain Length: The solubility of 1,1-diethoxyalkanes in polar solvents is expected to decrease as the length of the alkyl chain increases due to the increasing nonpolar character of the molecule.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility, with nonpolar and moderately polar solvents being the most effective for 1,1-diethoxydecane.

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a liquid in a liquid solvent.

Figure 2: Workflow for Experimental Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Materials and Equipment:

-

1,1-diethoxydecane (solute)

-

Selected organic solvent

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge (if necessary)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Analytical balance

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,1-diethoxydecane to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase of the solute ensures that the solution is saturated.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

If necessary, centrifuge the mixture at a constant temperature to ensure complete separation of the two phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a calibrated pipette.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration of 1,1-diethoxydecane within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

-

Prepare a calibration curve using standard solutions of 1,1-diethoxydecane of known concentrations in the same solvent.

-

Determine the concentration of 1,1-diethoxydecane in the diluted sample from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the concentration of 1,1-diethoxydecane in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Applications in Drug Development

The unique properties of acetals, including their stability and solubility characteristics, make them attractive for various applications in the pharmaceutical industry.

-

Solvents for Poorly Soluble Drugs: The excellent solubilizing power of many organic compounds for a wide range of molecules makes them suitable as co-solvents or as part of a solvent system in the formulation of drugs with poor aqueous solubility[4]. The miscibility of 1,1-diethoxydecane with many organic solvents suggests its potential in this area.

-

Drug Delivery Systems: Acetals can be incorporated into drug delivery systems. For instance, acetal-derivatized dextran has been shown to be soluble in common organic solvents and can be used to prepare acid-sensitive microparticles for drug delivery[5][6]. The long alkyl chain of 1,1-diethoxydecane could be leveraged to create lipophilic drug carriers.

-

Excipients in Formulations: The chemical inertness and low toxicity profile of many long-chain acetals make them potential candidates as excipients in topical or oral formulations, where they can act as emollients, penetration enhancers, or solubilizers.

Conclusion

1,1-diethoxydecane is a versatile molecule with a solubility profile that is dictated by its dual-character structure, featuring a large nonpolar tail and a moderately polar acetal head. This guide has provided a theoretical framework for understanding its solubility in a range of organic solvents, predicting high solubility in nonpolar and polar aprotic solvents, and good solubility in polar protic solvents, with insolubility in water. A standardized experimental protocol has been outlined for the precise determination of its solubility. The potential applications of 1,1-diethoxydecane and similar long-chain acetals in drug development are promising, particularly in the formulation of poorly soluble drugs and the design of novel drug delivery systems. A thorough understanding of its solubility characteristics is a critical prerequisite for harnessing its full potential in these and other applications.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101363, 1,1-Diethoxydecane. Retrieved from [Link]

- Mota, F. L., Carneiro, A. P., & da Silva, J. A. (2021). Applications of Deep Eutectic Solvents Related to Health, Synthesis, and Extraction of Natural Based Chemicals. Applied Sciences, 11(21), 10156.

- Bachelder, E. M., Beaudette, T. T., Broaders, K. E., Dashe, J., & Fréchet, J. M. (2008). Acetal-derivatized dextran: an acid-responsive biodegradable material for therapeutic applications. Journal of the American Chemical Society, 130(32), 10494–10495.

-

National Institute of Standards and Technology. (n.d.). Decane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Jerome, F., De Oliveira Vigier, K., & Chatel, G. (2016). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Green Chemistry, 18(7), 2071-2081.

-

Bachelder, E. M., Beaudette, T. T., Broaders, K. E., Dashe, J., & Fréchet, J. M. (2008). Acetal-derivatized dextran: an acid-responsive biodegradable material for therapeutic applications. PubMed. Retrieved from [Link]

Sources

- 1. 1,1-Diethoxydecane | C14H30O2 | CID 101363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 1,1-diethoxy- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetal-derivatized dextran: an acid-responsive biodegradable material for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of 1,1-Diethoxydecane Under Strongly Basic Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,1-diethoxydecane, a representative acyclic acetal, under strongly basic conditions. It is intended for researchers, scientists, and professionals in drug development who utilize acetals as protecting groups or encounter them in synthetic pathways where strongly basic reagents are employed. This document moves beyond textbook generalizations to explore the nuanced behavior of acetals in the presence of potent bases, addressing the limits of their stability and potential, albeit often disfavored, reaction pathways. Mechanistic insights, supported by authoritative literature, are provided to explain the observed reactivity, or lack thereof.

Introduction: The Presumed Inertness of Acetals in Basic Media

Acetals, such as 1,1-diethoxydecane, are geminal diethers formed from the reaction of an aldehyde or ketone with two equivalents of an alcohol. A cornerstone of their utility in organic synthesis is their stability in neutral to strongly basic environments.[1][2][3] This characteristic has led to their widespread use as protecting groups for carbonyl functionalities, shielding them from nucleophilic attack by organometallics, hydrides, and other basic reagents.[2][4]

The inertness of acetals under basic conditions is fundamentally due to the nature of the carbon-oxygen single bonds and the absence of a viable leaving group. The ethoxy groups in 1,1-diethoxydecane are poor leaving groups, and there is no low-energy pathway for their displacement by a nucleophile or for elimination under typical basic conditions.[4] Unlike their facile, acid-catalyzed hydrolysis, which proceeds via a stabilized oxocarbenium ion intermediate, the analogous base-catalyzed cleavage is energetically unfavorable.[5][6]

This guide will first reaffirm this general stability and then delve into the more subtle and less common reactions that can be induced under exceptionally harsh basic conditions, providing a more complete picture for the practicing chemist.

General Stability of 1,1-Diethoxydecane in the Presence of Common Strong Bases

1,1-Diethoxydecane exhibits remarkable stability in the presence of a wide array of strong bases. This stability is crucial for its role as a protective group in multi-step syntheses.

| Base/Reagent | Typical Conditions | Reactivity of 1,1-Diethoxydecane | Reference |

| Hydroxides (e.g., NaOH, KOH) | Aqueous or alcoholic solutions, heat | Generally stable; no reaction observed. | [7] |

| Alkoxides (e.g., NaOEt, KOtBu) | Alcoholic solvents, heat | Generally stable; no reaction observed. | [8] |

| Grignard Reagents (e.g., MeMgBr) | Ethereal solvents (e.g., THF, Et2O) | Generally stable; used as a protecting group. | [2] |

| Organolithium Reagents (e.g., n-BuLi) | Hydrocarbon or ethereal solvents | Generally stable; used as a protecting group. | [2][9] |

| Lithium Diisopropylamide (LDA) | Ethereal solvents (e.g., THF) | Generally stable. | [3] |

| Sodium Amide (NaNH2) | Liquid ammonia or inert solvent | Generally stable. | [10] |

Causality of Inertness: The lack of reactivity stems from the high pKa of the conjugate acids of the potential leaving groups (ethanol, pKa ~16) and the absence of a low-energy pathway for nucleophilic attack or elimination. The C-H bonds on the acetal carbon and the adjacent alkyl chain are not sufficiently acidic to be deprotonated by these bases under standard conditions.

Potential Reactivity Under Forcing Basic Conditions: Exploring the Boundaries

While generally stable, the reactivity of acetals like 1,1-diethoxydecane under exceptionally strong basic conditions or with specific structural features is a subject of academic interest. These reactions are not commonplace for simple acyclic acetals but are theoretically possible and have been observed in related systems.

Elimination Reactions to Form Vinyl Ethers

A potential, though highly disfavored, reaction pathway for 1,1-diethoxydecane under strongly basic conditions is an elimination reaction to form a vinyl ether. This would require the removal of a proton from the carbon adjacent to the acetal carbon (C2 of the decyl chain) and the expulsion of an ethoxide ion.

This reaction is generally not observed for simple acetals because:

-

Poor Leaving Group: The ethoxide ion (EtO⁻) is a relatively strong base and therefore a poor leaving group.

-

Low Acidity of β-Hydrogens: The protons on the C2 of the decyl chain are not significantly activated and have a pKa similar to that of a typical alkane (pKa > 45), making them very difficult to remove.[11]

However, elimination reactions of haloacetals are well-documented. For instance, bromoacetaldehyde diethyl acetal undergoes dehydrobromination with a strong base like potassium tert-butoxide to yield ketene diethyl acetal.[4][12] In this case, the much better leaving group (bromide) facilitates the elimination.

Caption: E2 elimination of a haloacetal to form a vinyl ether.

For 1,1-diethoxydecane, such a reaction would require a "superbase" capable of deprotonating a non-activated C-H bond.

Deprotonation at the Acetal Carbon and Subsequent Reactions

The possibility of deprotonating the C-H bond at the acetal carbon (C1) is another theoretical reaction pathway. The two adjacent oxygen atoms are expected to have a slight acidifying effect on this proton compared to a standard alkane C-H bond, though its pKa would still be very high.

With extremely strong bases, such as organolithium reagents, deprotonation at a carbon alpha to an ether oxygen has been observed, particularly when the resulting carbanion is stabilized, for example, by a phenyl group (benzylic position).[2][13]

Caption: Hypothetical deprotonation and elimination of an acetal.

One source has suggested that the reaction of an acetal with an alkyl lithium can lead to an alkene, which would likely proceed through such a deprotonation-elimination sequence. However, concrete, well-documented examples for simple, non-activated acyclic acetals are scarce in the mainstream chemical literature.

The Role of "Superbases"

The term "superbase" often refers to mixtures of organolithium reagents and potassium alkoxides, such as "Schlosser's base" (n-BuLi/KOtBu).[14][15][16] These reagents are significantly more basic than their individual components and are capable of deprotonating very weakly acidic C-H bonds, including those in aromatic and aliphatic hydrocarbons.[17][18]

The reaction of a superbase with 1,1-diethoxydecane could potentially lead to deprotonation at either the acetal carbon or along the alkyl chain, followed by subsequent reactions. However, such reactions are highly speculative for this specific substrate and would likely require forcing conditions.

Experimental Protocols: Probing the Limits of Acetal Stability

The following are generalized protocols for testing the stability of 1,1-diethoxydecane under strongly basic conditions. Caution: These reactions involve highly reactive and pyrophoric reagents and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

General Procedure for Reaction with n-Butyllithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1,1-diethoxydecane (1.0 equivalent) via syringe.

-

Slowly add n-butyllithium (1.1 to 2.2 equivalents, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for a specified period (e.g., 2 hours).

-

Quench the reaction at -78 °C by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by GC-MS and NMR to determine the extent of reaction and identify any products formed.

General Procedure for Reaction with a Schlosser-type Superbase

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL).

-

Add potassium tert-butoxide (1.1 equivalents).

-

Cool the suspension to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to pre-form the superbase.

-

Add a solution of 1,1-diethoxydecane (1.0 equivalent) in anhydrous THF dropwise.

-

Follow steps 5-10 from the n-butyllithium protocol.

Conclusion

1,1-diethoxydecane is a robust molecule that is generally unreactive under a wide range of strongly basic conditions, validating its use as a protective group for aldehydes. Its stability is a consequence of the strong C-O bonds and the poor leaving group ability of the ethoxide anion.

While theoretical pathways for reactivity, such as elimination to a vinyl ether or deprotonation at the acetal carbon, can be proposed, these reactions are highly unfavorable for simple, non-activated acyclic acetals. The successful elimination reactions of haloacetals highlight the importance of a good leaving group. The deprotonation of C-H bonds alpha to an ether oxygen typically requires additional activation, such as a benzylic position, that is absent in 1,1-diethoxydecane.

The use of "superbases" may offer a route to deprotonation, but this remains a speculative area for this particular substrate. For the vast majority of synthetic applications, researchers can confidently employ 1,1-diethoxydecane and other simple acetals in the presence of strong bases without concern for their degradation.

References

- Cheng, K.-F., et al. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 532-539.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Evans, D. A. (n.d.). The Evans pKa Table. Retrieved from [Link]

- Fowler, F. W., & Lamey, J. S. (2004). Sodium Amide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.

- McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Schlosser, M. (1988). Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634.

- Schlosser, M., & Strunk, S. (1984). The “Super-Basic” Butyllithium/Potassium t-Butoxide Mixture and Other Tools for Regioselective Metalation. Tetrahedron Letters, 25(7), 741-744.

- S. M. McElvain and P. M. Walters (1941). "Ketene Diethylacetal". Organic Syntheses. 21: 56.; Collective Volume, 3, p. 506

- Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons, Inc.

- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.

-

Wikipedia contributors. (2023, October 27). Shapiro reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

-

Wikipedia contributors. (2024, February 20). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

- Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals (2nd ed.). Gulf Professional Publishing.

- Zvi, R., & Marek, I. (Eds.). (2011). The Chemistry of Organolithium Compounds. John Wiley & Sons, Ltd.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry. Oxford University Press.

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.

- Lochmann, L., & Schlosser, M. (1996). The Lochmann-Schlosser Superbase: A Key Intermediate for Selective Deprotonations. Angewandte Chemie International Edition in English, 35(13-14), 1523-1524.

- Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.

- Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272.

- Raposo, M. L., et al. (2013). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Chemistry – A European Journal, 19(34), 11296-11303.

- Caubère, P. (1993). Complex bases and complex reducing agents. New tools in organic synthesis. Chemical Reviews, 93(6), 2317-2334.

-

Wikipedia contributors. (2024, February 1). n-Butyllithium. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

- Mulvey, R. E., et al. (2007). Lochmann-Schlosser Superbases: A New Structural Perspective on an Old Theme.

- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.

- Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522.

Sources

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Structural Motifs of Alkali Metal Superbases in Non‐coordinating Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 18. Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 1,1-Diethoxydecane via p-Toluenesulfonic Acid-Catalyzed Acetalization

Abstract & Introduction

The protection of carbonyl functionalities, particularly aldehydes, represents a cornerstone of multi-step organic synthesis.[1] Aldehyd groups are highly susceptible to a range of transformations including oxidation, reduction, and nucleophilic attack, often necessitating their temporary conversion to a more stable functional group to allow for selective reactions elsewhere in a molecule.[1] The formation of acetals is a robust and widely employed strategy for this purpose. This document provides a comprehensive protocol for the synthesis of 1,1-diethoxydecane, the diethyl acetal of decanal, utilizing p-toluenesulfonic acid (p-TsOH) as a highly effective and manageable acid catalyst.

1,1-Diethoxydecane is a valuable compound in the flavor and fragrance industry and serves as a key intermediate in various organic syntheses.[2] The protocol detailed herein is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, procedural specifics, purification, and troubleshooting.

Guiding Principles: The Chemistry of Acetal Formation

The synthesis of 1,1-diethoxydecane from decanal and ethanol is a classic example of nucleophilic addition to a carbonyl group.[3] The reaction is an equilibrium process, and understanding the underlying mechanism is critical for optimizing reaction conditions to achieve high yields.[4]

The Role of the Acid Catalyst: p-Toluenesulfonic Acid

While acetal formation can occur under neutral conditions, the reaction is impractically slow due to the weak nucleophilicity of alcohols.[4][5] An acid catalyst is essential to activate the carbonyl group. p-Toluenesulfonic acid (p-TsOH), a strong, solid organic acid, is the catalyst of choice for several reasons:[6][7]

-

Ease of Handling: As a crystalline solid, p-TsOH is significantly easier and safer to weigh and handle compared to corrosive liquid mineral acids like sulfuric or hydrochloric acid.[1][7][8]

-

High Solubility in Organic Media: It exhibits excellent solubility in common organic solvents like toluene, ensuring a homogeneous catalytic environment.[1][8][9]

-

Reduced Side Reactions: While a strong acid (pKa ≈ -2.8), it is less aggressively dehydrating than concentrated sulfuric acid, which can lead to unwanted charring or side reactions with sensitive substrates.[8][9]

Reaction Mechanism

The acid-catalyzed formation of an acetal proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl: The catalytic cycle begins with the protonation of the carbonyl oxygen of decanal by p-TsOH. This step dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][3][5][9]

-

Formation of the Hemiacetal: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the oxonium ion intermediate yields a hemiacetal.[4][5]

-

Activation of the Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[1][5]

-

Formation of an Oxonium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[1][4]

-

Final Nucleophilic Attack: A second molecule of ethanol attacks the highly electrophilic oxonium ion.[4][5]

-

Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the resulting oxonium species, yielding the stable 1,1-diethoxydecane acetal and regenerating the p-TsOH catalyst to continue the cycle.[1][10]

Driving the Equilibrium: The Importance of Water Removal

As water is a product of the reaction, its accumulation will, by Le Châtelier's principle, shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[4][11] Therefore, the active removal of water is crucial for obtaining a high yield of the acetal. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus, where water is co-distilled with an immiscible solvent (e.g., toluene) and physically separated.[1][5]

Visualizing the Process

Reaction Mechanism Flow

Caption: Mechanism of p-TsOH catalyzed acetal formation.

Experimental Workflow Diagram

Caption: Experimental workflow for 1,1-diethoxydecane synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Ethanol and toluene are flammable.

Materials & Equipment

| Reagents & Materials | Equipment |

| Decanal (freshly distilled, ≥98%) | 500 mL Round-bottom flask |

| Ethanol (anhydrous, 200 proof) | Dean-Stark trap |

| Toluene (anhydrous) | Allihn or Liebig condenser |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Heating mantle with magnetic stirrer |

| Saturated sodium bicarbonate (NaHCO₃) solution | Magnetic stir bar |

| Brine (saturated NaCl solution) | Separatory funnel (500 mL) |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Vacuum distillation apparatus |

Reaction Parameters

| Component | Molar Eq. | MW ( g/mol ) | Amount (for 0.2 mol scale) | Density (g/mL) | Volume |

| Decanal | 1.0 | 156.27 | 31.25 g | 0.828 | 37.7 mL |

| Ethanol | 3.0 | 46.07 | 27.64 g | 0.789 | 35.0 mL |

| p-TsOH·H₂O | 0.01 | 190.22 | 0.38 g | - | - |

| Toluene | - | 92.14 | - | 0.867 | 150 mL |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the flask, add toluene (150 mL), decanal (31.25 g, 0.2 mol), and anhydrous ethanol (27.64 g, 0.6 mol).[12] Begin stirring to ensure the mixture is homogeneous.

-

Catalyst Addition: Add the p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol) to the stirring solution.[12]

-

Azeotropic Reflux: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower water layer will separate, while the upper toluene layer will overflow back into the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is observed collecting in the arm of the Dean-Stark trap (typically 2-4 hours). The theoretical amount of water to be collected is ~3.6 mL (0.2 mol). The reaction can also be monitored by taking small aliquots and analyzing them by GC-MS to confirm the disappearance of the decanal starting material.[12]

-

Reaction Quench: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a 500 mL separatory funnel. Wash the mixture with 50 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.[12] Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, and vent the funnel frequently. Shake and separate the layers.

-

Aqueous Work-up: Wash the organic layer with 50 mL of brine to remove residual water-soluble components.[12] Separate the layers.

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.

-

Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 91-93 °C at 2 mmHg to obtain pure 1,1-diethoxydecane as a colorless liquid.[2] An expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 91 - 93 °C / 2 mmHg (Lit.)[2] |

| Density | 0.840 g/mL (Lit.)[2] |

| Refractive Index (n20/D) | 1.430 (Lit.)[2] |

| ¹H NMR (CDCl₃, δ) | Characteristic peaks for CH(O-CH₂)₂, O-CH₂-CH₃, and the long alkyl chain. |

| ¹³C NMR (CDCl₃, δ) | Acetal carbon (CH(OR)₂) signal typically appears around 100-110 ppm. |

| GC-MS | A single major peak with a mass spectrum corresponding to C₁₄H₃₀O₂ (M⁺ = 230.39).[13] |

Troubleshooting & Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Conversion / Incomplete Reaction | 1. Insufficient reaction time. 2. Inefficient water removal (e.g., leaks in the apparatus). 3. Insufficient catalyst. | 1. Increase the reflux time and monitor by GC until starting material is consumed. 2. Ensure all joints in the Dean-Stark setup are well-sealed. 3. Consider a slightly higher catalyst loading (e.g., 0.02 eq). |

| Presence of Aldol Side Products | Aldehyd self-condensation can be catalyzed by acid, though p-TsOH is less prone to this than mineral acids. | 1. Maintain the lowest effective reflux temperature. 2. Ensure the reaction is not heated for an unnecessarily long time after completion.[12] |

| Cloudy Organic Layer After Work-up | Incomplete removal of water or aqueous solutions. | 1. Perform an additional wash with brine. 2. Use a sufficient amount of drying agent (MgSO₄) and allow adequate time for drying before filtration.[12] |

| Product Fails to Distill at Expected Temperature | 1. Inaccurate pressure reading. 2. Significant impurities in the crude product. | 1. Verify the vacuum pump and manometer are functioning correctly. 2. Ensure the work-up procedure was followed correctly to remove catalyst and byproducts before attempting distillation. |

References

- Benchchem. (n.d.). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.

- OpenStax. (2023, September 20). 19.

- Fiveable. (2025, August 15). P-Toluenesulfonic Acid: Organic Chemistry Study Guide.

- Chemistry LibreTexts. (2019, June 05). 14.

- Chemistry Steps. (2025, July 06).

- Leah4sci. (2018, March 22).

- Ali, M. H., & Gomes, M. G. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Synthesis, 2005(08), 1326-1332.

- Wikipedia. (n.d.). Acetal.

- University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals.

- Wikipedia. (n.d.). p-Toluenesulfonic acid.

- ResearchGate. (2019, May). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals.

- Chemistry Stack Exchange. (2021, July 7).

- Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.

- Google Patents. (n.d.). CN102391114A - Method for synthesizing n-decanal ester.

- Organic Syntheses. (n.d.).

- Indian Journal of Chemistry. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles.

- Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal.

- Perflavory. (n.d.). decanal diethyl acetal, 34764-02-8.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Hexanal Diethyl Acetal.

- Chem-Impex. (n.d.). Decanal diethyl acetal.

- Organic Chemistry Portal. (2003). Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics. Journal of Organic Chemistry, 68, 6424-6426.

- ChemicalBook. (2019, November 05).

- National Institutes of Health (NIH). (n.d.). 1,1-Diethoxydecane | C14H30O2 | CID 101363. PubChem.

- NextSDS. (n.d.).

- National Institute of Standards and Technology (NIST). (n.d.). Decane, 1,1-diethoxy-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. preprints.org [preprints.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fiveable.me [fiveable.me]

- 10. m.youtube.com [m.youtube.com]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Decane, 1,1-diethoxy- [webbook.nist.gov]

Application Notes: The Strategic Use of 1,1-Diethoxydecane as an Aldehyde Protecting Group in Complex Synthesis

Introduction: Navigating Reactivity in Organic Synthesis